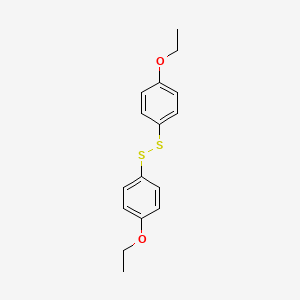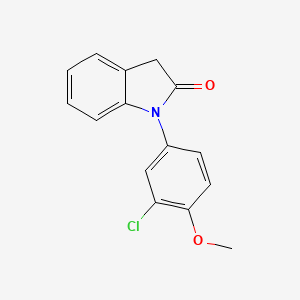
4-(methylsulfonyl)-Biphenyl-2-carboxylic acid
Übersicht
Beschreibung
4-(methylsulfonyl)-Biphenyl-2-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core substituted with a carboxylic acid group and a methylsulfonyl group. It is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylsulfonyl)-Biphenyl-2-carboxylic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-methylsulfonylphenylacetic acid.
Final Product Formation: The resulting product is purified through recrystallization to obtain this compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous-flow reactors and optimized reaction conditions ensures high efficiency and scalability. The process involves careful control of reaction parameters such as temperature, pressure, and residence time to achieve consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(methylsulfonyl)-Biphenyl-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and molecular oxygen are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfide or thiol derivatives
Substitution: Various substituted biphenyl derivatives
Wissenschaftliche Forschungsanwendungen
4-(methylsulfonyl)-Biphenyl-2-carboxylic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(methylsulfonyl)-Biphenyl-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds share the methylsulfonylphenyl moiety and exhibit similar biological activities, including antimicrobial and anti-inflammatory properties.
Indole derivatives: Indole-based compounds possess diverse biological activities and are structurally related to 4-(methylsulfonyl)-Biphenyl-2-carboxylic acid.
Uniqueness
This compound is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and biological properties. Its ability to inhibit COX-2 selectively makes it a valuable compound for developing anti-inflammatory agents with reduced side effects .
Eigenschaften
Molekularformel |
C14H12O4S |
|---|---|
Molekulargewicht |
276.31 g/mol |
IUPAC-Name |
5-methylsulfonyl-2-phenylbenzoic acid |
InChI |
InChI=1S/C14H12O4S/c1-19(17,18)11-7-8-12(13(9-11)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) |
InChI-Schlüssel |
JBDFEBYMOFKEBI-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Chloro-3-ethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8377127.png)




![N-[phenyl(1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-2-pyridinecarboxamide](/img/structure/B8377156.png)






![8-Chlorobenzofuro[3,2-b]pyridine](/img/structure/B8377210.png)

